Woodward's reagent K

Description

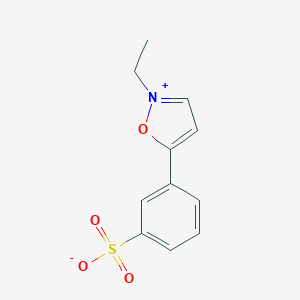

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethyl-1,2-oxazol-2-ium-5-yl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-2-12-7-6-11(16-12)9-4-3-5-10(8-9)17(13,14)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOOKDULMBMMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(O1)C2=CC(=CC=C2)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194411 | |

| Record name | N-ethyl-5-phenylisoxazolium-3'-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4156-16-5 | |

| Record name | Woodward's Reagent K | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4156-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-ethyl-5-phenylisoxazolium-3'-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004156165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ethyl-5-phenylisoxazolium-3'-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-5-phenylisoxazolium-3'-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BN309R76H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Woodward's Reagent K: A Technical Guide to its History, Discovery, and Application in Chemical Biology and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Woodward's Reagent K, chemically known as N-ethyl-5-phenylisoxazolium-3'-sulfonate, is a powerful tool in the arsenal of chemists and biochemists. Renowned for its ability to activate carboxyl groups, it has played a significant role in peptide synthesis and the chemical modification of proteins. This technical guide provides an in-depth exploration of the history, discovery, chemical properties, and key applications of this compound, with a focus on quantitative data and detailed experimental protocols for researchers in the life sciences and drug development.

History and Discovery

The development of this compound is rooted in the groundbreaking work of Nobel laureate Robert Burns Woodward and his collaborator R. A. Olofson. Their seminal 1961 publication in the Journal of the American Chemical Society introduced a novel method for peptide synthesis, addressing the critical need for mild and efficient coupling reagents that minimize racemization.[1][2] This work emerged from broader investigations into the reactivity of isoxazolium salts. Woodward's genius lay in recognizing the potential of these compounds to facilitate the formation of peptide bonds under gentle conditions, a significant advancement in the field of peptide chemistry.

Chemical Properties and Mechanism of Action

This compound is a white to off-white crystalline powder with the molecular formula C₁₁H₁₁NO₄S and a molecular weight of 253.27 g/mol . Its CAS number is 4156-16-5.

The reactivity of this compound stems from its ability to form a highly reactive intermediate. In the presence of a mild base, the isoxazolium ring opens to form a transient and highly electrophilic keto ketenimine . This intermediate readily reacts with nucleophiles, most notably the carboxylate groups of amino acids.

The reaction with a carboxyl group proceeds through the formation of an enol ester, which is a highly activated species. This activated ester is then susceptible to nucleophilic attack by the amino group of a second amino acid, leading to the formation of a stable amide (peptide) bond.

Quantitative Reactivity Data

The reactivity of this compound with various nucleophiles has been the subject of numerous studies. The table below summarizes key quantitative data regarding its reactivity.

| Nucleophile (Amino Acid Residue) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | pH | Temperature (°C) | Notes |

| Cysteine (thiol group) | Varies significantly with pKa | ~7-8 | 25 | Reaction leads to a characteristic UV absorbance increase around 340-350 nm. |

| Histidine (imidazole group) | Dependent on pH and protonation state | ~6-7 | 25 | Forms a stable adduct, also detectable by UV spectroscopy. |

| Lysine (ε-amino group) | Generally slower than with thiols or imidazoles | >8 | 25 | Reactivity is dependent on the accessibility of the amino group. |

| Aspartic Acid/Glutamic Acid (carboxyl group) | Forms an activated enol ester | ~4-6 | 25 | This is the key reaction for peptide coupling. The stability of the ester is pH-dependent. |

| Tyrosine (phenolic hydroxyl group) | Can react under certain conditions | >9 | 25 | Generally less reactive than other nucleophilic side chains. |

Note: The exact rate constants can vary depending on the specific protein or peptide sequence, solvent conditions, and the presence of other reagents. The data presented is a general summary from various kinetic studies.

Experimental Protocols

Synthesis of this compound (N-ethyl-5-phenylisoxazolium-3'-sulfonate)

Materials:

-

5-phenylisoxazole-3'-sulfonic acid

-

Triethyloxonium tetrafluoroborate

-

Dichloromethane (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolve 5-phenylisoxazole-3'-sulfonic acid in anhydrous dichloromethane.

-

Add a solution of triethyloxonium tetrafluoroborate in anhydrous dichloromethane dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, precipitate the product by the addition of anhydrous diethyl ether.

-

Collect the white crystalline precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., acetone/water) to obtain pure N-ethyl-5-phenylisoxazolium-3'-sulfonate.

General Protocol for Peptide Coupling using this compound

Materials:

-

N-protected amino acid (e.g., Fmoc-amino acid)

-

C-terminally protected amino acid or peptide

-

This compound

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile or Dimethylformamide (DMF) (anhydrous)

Procedure:

-

Dissolve the N-protected amino acid in anhydrous acetonitrile or DMF.

-

Add one equivalent of a tertiary base (TEA or DIPEA) to form the carboxylate salt.

-

In a separate vessel, dissolve one equivalent of this compound in anhydrous acetonitrile or DMF.

-

Add the solution of this compound to the activated amino acid solution and stir at room temperature for 10-15 minutes to form the enol ester intermediate.

-

Add one equivalent of the C-terminally protected amino acid or peptide to the reaction mixture.

-

Stir the reaction mixture at room temperature until the coupling is complete (monitor by TLC or HPLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting dipeptide by column chromatography or recrystallization.

Protocol for Protein Modification with this compound

Materials:

-

Protein of interest in a suitable buffer (e.g., MES, HEPES)

-

This compound

-

Quenching reagent (e.g., hydroxylamine or a thiol-containing compound)

-

Dialysis or size-exclusion chromatography equipment

Procedure:

-

Dissolve the protein of interest in a buffer at the desired pH for targeting specific residues (e.g., pH 6.0 for histidine).

-

Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., water or acetonitrile).

-

Add a molar excess of this compound to the protein solution while gently stirring. The molar excess will depend on the desired extent of modification and the number of targetable residues.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 30-60 minutes). The reaction can be monitored by observing the increase in absorbance at around 340 nm.

-

Quench the reaction by adding an excess of a quenching reagent to consume any unreacted this compound.

-

Remove the excess reagents and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

-

Characterize the modified protein using techniques such as mass spectrometry to determine the site(s) and extent of modification.

Visualizations

Reaction Mechanism of this compound

Caption: Reaction mechanism of this compound for peptide bond formation.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS) Coupling Step

Caption: Workflow for a single coupling cycle in SPPS using this compound.

Conclusion

This compound remains a valuable and versatile reagent in the fields of peptide chemistry and protein science. Its historical significance is matched by its continued utility in the laboratory. By understanding its chemical properties, mechanism of action, and the specific protocols for its use, researchers can effectively leverage this classic reagent for the synthesis of complex peptides and the targeted modification of proteins, thereby advancing research in drug discovery and chemical biology.

References

An In-Depth Technical Guide to the Synthesis of N-ethyl-5-phenylisoxazolium-3'-sulfonate (Woodward's Reagent K)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-ethyl-5-phenylisoxazolium-3'-sulfonate, widely known as Woodward's Reagent K, is a versatile chemical tool primarily utilized in peptide synthesis and for the chemical modification of proteins. Its ability to activate carboxyl groups facilitates the formation of amide bonds, a critical step in the construction of peptides and the conjugation of molecules to proteins. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols for each step, a summary of quantitative data, and a visualization of the synthetic pathway. The synthesis is a multi-step process commencing with the formation of the 5-phenylisoxazole core, followed by sulfonation and subsequent N-ethylation to yield the final product.

Introduction

This compound is an isoxazolium salt that has found significant application in bioorganic chemistry. Its utility stems from its reaction with carboxylates to form an activated enol ester, which is susceptible to nucleophilic attack by amines, leading to the formation of an amide bond. This reactivity has been harnessed for peptide synthesis and for the selective modification of glutamic and aspartic acid residues in proteins. This guide details a reliable and reproducible pathway for the laboratory-scale synthesis of this important reagent.

Synthesis Pathway

The synthesis of N-ethyl-5-phenylisoxazolium-3'-sulfonate is accomplished in three main stages:

-

Synthesis of 5-phenylisoxazole: The isoxazole heterocyclic core is constructed via the condensation of benzoylacetone with hydroxylamine.

-

Sulfonation of 5-phenylisoxazole: An electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the phenyl ring.

-

N-ethylation of 5-phenylisoxazole-3'-sulfonate: The final step involves the alkylation of the isoxazole nitrogen to yield the desired N-ethyl-5-phenylisoxazolium-3'-sulfonate.

Experimental Protocols

Step 1: Synthesis of 5-Phenylisoxazole

This procedure outlines the formation of the isoxazole ring from a 1,3-dicarbonyl compound and hydroxylamine.

Materials:

-

Benzoylacetone (1-phenyl-1,3-butanedione)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of benzoylacetone in ethanol.

-

Addition of Reagents: To this solution, add 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of sodium acetate.

-

Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 times).

-

Washing: Wash the combined organic layers sequentially with a dilute HCl solution, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 5-phenylisoxazole.

Step 2: Sulfonation of 5-Phenylisoxazole

This step introduces the sulfonic acid group at the meta-position of the phenyl ring.

Materials:

-

5-Phenylisoxazole

-

Fuming sulfuric acid (oleum)

-

Ice

-

Saturated sodium chloride solution

Procedure:

-

Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, cool fuming sulfuric acid in an ice-salt bath.

-

Addition of Reactant: Slowly add 5-phenylisoxazole to the cooled fuming sulfuric acid with vigorous stirring, maintaining a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: The sulfonic acid product may precipitate upon addition to ice-water. If not, salting out with a saturated sodium chloride solution may be necessary.

-

Purification: The crude 5-phenylisoxazole-3'-sulfonic acid can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent may be performed for further purification.

Step 3: N-ethylation of 5-Phenylisoxazole-3'-sulfonate

The final step involves the alkylation of the isoxazole nitrogen to form the quaternary ammonium salt.

Materials:

-

5-Phenylisoxazole-3'-sulfonic acid

-

Triethyloxonium tetrafluoroborate

-

Anhydrous dichloromethane or nitromethane

-

Anhydrous diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried 5-phenylisoxazole-3'-sulfonic acid in anhydrous dichloromethane or nitromethane.

-

Addition of Alkylating Agent: Add a solution of triethyloxonium tetrafluoroborate in the same solvent to the suspension.

-

Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by the disappearance of the starting material.

-

Isolation: The product, N-ethyl-5-phenylisoxazolium-3'-sulfonate, will precipitate from the reaction mixture.

-

Purification: Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield the final product.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 5-Phenylisoxazole | C₉H₇NO | 145.16 | Solid |

| 5-Phenylisoxazole-3'-sulfonic acid | C₉H₇NO₄S | 225.22 | Solid |

| N-ethyl-5-phenylisoxazolium-3'-sulfonate | C₁₁H₁₁NO₄S | 253.27 | Crystalline Solid |

Note: Yields are highly dependent on the specific reaction conditions and scale and should be determined empirically.

Spectroscopic Data for N-ethyl-5-phenylisoxazolium-3'-sulfonate:

-

¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as aromatic protons from the phenyl and isoxazole rings.

-

¹³C NMR: The spectrum will display resonances for the ethyl carbons, the aromatic carbons of the phenyl and isoxazole rings, and the quaternary carbon of the isoxazolium cation.

-

IR Spectroscopy: Characteristic absorption bands are expected for the sulfonate group (S=O stretching), the C=N and C=C bonds of the isoxazolium ring, and the aromatic C-H bonds.

Logical Workflow

Conclusion

The synthesis of N-ethyl-5-phenylisoxazolium-3'-sulfonate (this compound) is a well-established, multi-step process that is accessible in a standard organic chemistry laboratory. Careful execution of the described protocols for the formation of the 5-phenylisoxazole core, its subsequent sulfonation, and final N-ethylation will provide the desired product for use in a variety of bioconjugation and peptide synthesis applications. The provided workflows and data summaries offer a comprehensive guide for researchers and professionals in the fields of chemistry and drug development.

Woodward's Reagent K: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Woodward's Reagent K, chemically known as N-Ethyl-5-phenylisoxazolium-3'-sulfonate, is a well-established coupling reagent in organic synthesis, particularly renowned for its application in peptide bond formation. Developed by the Nobel laureate R.B. Woodward, this stable, non-hygroscopic crystalline solid offers a reliable method for activating carboxyl groups, facilitating the formation of amide bonds with minimal racemization. This technical guide provides an in-depth overview of the chemical properties, stability, and established protocols for the effective use of this compound in research and development.

Chemical and Physical Properties

This compound is an inner salt with a zwitterionic structure. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-Ethyl-5-phenylisoxazolium-3'-sulfonate | [1] |

| Synonyms | This compound, NEPIS | [1] |

| CAS Number | 4156-16-5 | [1] |

| Molecular Formula | C₁₁H₁₁NO₄S | [1] |

| Molecular Weight | 253.27 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | 220 °C (decomposes) | |

| Solubility | Soluble in water; Insoluble in acetonitrile, nitromethane, DMF, dichloromethane | |

| Storage Class | 11 - Combustible Solids |

Stability and Storage

This compound is known for its stability under standard laboratory conditions. It is a non-hygroscopic solid, which simplifies handling and storage. For optimal stability, the reagent should be stored at room temperature in a dry, well-ventilated place. It is important to keep the container tightly closed to prevent potential degradation from moisture over extended periods.

While specific quantitative data on its stability across a wide range of pH and temperatures is not extensively documented in readily available literature, its reactivity profile suggests that it is most stable in a neutral to slightly acidic environment. Strong alkaline conditions can promote the formation of the reactive ketenimine intermediate, leading to gradual decomposition.

Reaction Mechanism

The efficacy of this compound as a coupling agent stems from its ability to activate carboxylic acids via a reactive intermediate. The generally accepted mechanism involves the formation of a highly reactive α-keto ketenimine.

The reaction pathway can be summarized as follows:

-

Formation of the Ketenimine Intermediate: In the presence of a base (e.g., a tertiary amine), this compound undergoes a proton abstraction to form the α-keto ketenimine intermediate.

-

Carboxylic Acid Activation: The ketenimine readily reacts with a carboxylate anion to form an active enol ester.

-

Nucleophilic Attack and Amide Bond Formation: The activated enol ester is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide bond and the release of a neutral byproduct.

References

Spectroscopic Analysis of Woodward's Reagent K Adducts: A Technical Guide

Abstract: This technical guide provides an in-depth overview of the spectroscopic analysis of adducts formed by Woodward's Reagent K (WRK), a vital tool in protein chemistry. This compound, or N-ethyl-5-phenylisoxazolium-3'-sulfonate, is widely utilized for the covalent modification of nucleophilic amino acid residues, most notably carboxyl groups. The resulting adducts, which act as stable chromophores, are amenable to characterization by several spectroscopic techniques. This document details the principles and applications of UV-Visible spectrophotometry, mass spectrometry, and nuclear magnetic resonance spectroscopy in the analysis of these adducts. It is intended for researchers, scientists, and drug development professionals engaged in protein modification, proteomics, and the development of activity-based probes. Included are detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate practical application.

Introduction to this compound (WRK)

This compound (WRK) is a reactive isoxazolium salt, chemically identified as N-ethyl-5-phenylisoxazolium-3'-sulfonate.[1] It has long been employed in protein chemistry for the covalent and relatively non-specific labeling of nucleophilic amino acids, with a particular affinity for the carboxyl groups of glutamic and aspartic acid residues.[1] The reaction proceeds through the formation of a reactive ketoketenimine intermediate, which then acylates the target residue to form a stable enol-ester adduct.

More recently, WRK and its derivatives have seen a resurgence in the field of chemical biology and drug development as foundational structures for activity-based proteome profiling (ABPP) probes.[2][3] These probes have demonstrated surprising selectivity for certain protein targets, such as the catalytic N-terminal proline in the macrophage migration inhibitory factor (MIF), enabling protein labeling and fluorescent imaging of enzyme activity in living cells.[2] The ability to spectroscopically characterize the resulting covalent adducts is critical for validating these interactions and quantifying the extent of modification.

Formation and Structure of WRK Adducts

The primary reaction mechanism of WRK involves its activation by a base to open the isoxazolium ring, forming a highly reactive ketoketenimine. This intermediate is then attacked by a nucleophile, such as the carboxylate side chain of an aspartate or glutamate residue. The resulting acylation forms a stable, covalently attached enol-ester. This adduct incorporates a chromophore that is instrumental in its spectroscopic detection. While carboxyl groups are the most cited targets, WRK can also react with other nucleophiles, including the side chains of cysteine and histidine.

Caption: Reaction pathway of this compound with a protein nucleophile.

Spectroscopic Characterization Techniques

The analysis of WRK adducts relies on a suite of spectroscopic methods capable of quantifying the modification, identifying the site of adduction, and providing structural information.

UV-Visible Spectrophotometry

The formation of the enol-ester adduct results in a new chromophore, providing a straightforward method for quantifying the extent of protein modification. The covalently attached group exhibits a distinct absorption maximum that can be measured to determine the stoichiometry of the reaction.

Data Presentation

The key quantitative parameters for the spectrophotometric analysis of WRK-protein adducts are summarized below.

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | 340 nm | |

| Molar Extinction Coefficient (ε) | 7000 M-1 cm-1 | |

| Table 1: UV-Vis Spectroscopic Data for WRK-Protein Adducts. |

Experimental Protocols

A validated method for the quantitation of carboxyl group modification is outlined below.

Protocol 1: Spectrophotometric Quantitation of Carboxyl Group Modification

-

Reaction Buffer: Prepare a 0.05 ionic strength Tris-HCl buffer at pH 7.8.

-

Reaction: Dissolve the target protein in the reaction buffer. Add this compound to the protein solution and allow the reaction to proceed.

-

Purification: Remove excess, unreacted reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the same Tris-HCl buffer.

-

Measurement: Collect the protein-containing fractions and measure the absorbance at 340 nm using a spectrophotometer.

-

Calculation: Use the Beer-Lambert law (A = εcl) with the known molar extinction coefficient (7000 M-1 cm-1) to calculate the concentration of the adduct and thus the extent of modification.

Caption: Experimental workflow for UV-Vis quantitation of WRK adducts.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the unambiguous identification of covalent modifications on proteins. In the context of WRK adducts, MS is used to confirm the mass shift associated with the modification and to pinpoint the exact amino acid residue(s) that have been modified. This is typically achieved through a bottom-up proteomics approach.

Protocol 2: General Workflow for MS Analysis of WRK-Modified Proteins

-

Reaction and Purification: Modify the protein or proteome with WRK or a WRK-derived probe as described previously. Remove excess reagent.

-

Denaturation and Reduction/Alkylation: Denature the protein (e.g., with urea) and reduce and alkylate cysteine residues to ensure efficient digestion.

-

Proteolytic Digestion: Digest the modified protein into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography (LC) coupled directly to a tandem mass spectrometer (MS/MS).

-

Data Analysis: The mass spectrometer will measure the mass-to-charge ratio of the peptides. Peptides are then fragmented to produce tandem mass spectra. This data is searched against a protein sequence database to identify peptides, including those carrying the mass modification corresponding to the WRK adduct.

Caption: Workflow for proteomic identification of WRK adducts via MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for analyzing large protein adducts due to complexity, NMR spectroscopy is highly valuable for the structural characterization of WRK-derived probes and adducts with smaller molecules or peptides. Both ¹H and ¹³C NMR can provide definitive structural confirmation of the synthesized probes before their application in complex biological systems.

Data Presentation

Specific chemical shift data is highly dependent on the exact structure of the adduct. However, the expected features can be generalized as shown in Table 2.

| Nucleus | Expected Chemical Shift Region / Feature | Structural Information Gained |

| ¹H NMR | Aromatic protons from the phenyl group (~7-8 ppm) | Confirmation of the WRK core structure. |

| ¹H NMR | Aliphatic protons from the N-ethyl group (~1-4 ppm) | Confirmation of the N-ethyl moiety. |

| ¹³C NMR | Carbonyl/Ester carbon signals (~160-175 ppm) | Evidence of the enol-ester linkage. |

| ¹³C NMR | Aromatic/Aliphatic carbons | Full structural confirmation of the adduct. |

| Table 2: Expected NMR Spectroscopic Features of WRK Adducts. |

Protocol 3: General Protocol for NMR Sample Preparation

-

Synthesis and Purification: Synthesize the WRK adduct with a small molecule or peptide and purify it to homogeneity using methods like HPLC.

-

Sample Preparation: Dissolve a sufficient quantity (typically 1-10 mg) of the purified adduct in an appropriate deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

-

Analysis: Process and analyze the spectra to assign chemical shifts and confirm the covalent structure of the adduct.

References

- 1. A spectrophotometric method for quantitation of carboxyl group modification of proteins using this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Activity-Based Proteome Profiling Probes Based on this compound with Distinct Target Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

original Woodward paper on N-ethyl-5-phenylisoxazolium-3'-sulfonate

An in-depth technical guide on the seminal work of R.B. Woodward on N-ethyl-5-phenylisoxazolium-3'-sulfonate, famously known as Woodward's Reagent K, cannot be fully generated at this time. Despite extensive searches for the original 1961 publication in the Journal of the American Chemical Society (J. Am. Chem. Soc. 1961, 83, 1010-1012), access to the full text of this foundational paper could not be obtained. The publicly available information is limited to the initial page and subsequent citations, which lack the detailed experimental procedures and quantitative data required for a comprehensive technical analysis.

N-ethyl-5-phenylisoxazolium-3'-sulfonate is a significant reagent in the field of organic chemistry, particularly renowned for its application in peptide synthesis. The original paper by Woodward and his colleagues, R.A. Olofson and H. Mayer, is a critical reference for understanding the reagent's preparation and its mechanism of action in forming peptide bonds.

A thorough technical guide, as requested, would necessitate a detailed examination of the original experimental data to construct accurate tables and diagrams. This would include specifics on reaction yields, spectroscopic data, and the precise conditions for the synthesis of the reagent and its use in peptide coupling. The logical and experimental workflows, essential for creating the mandated Graphviz diagrams, are contained within the experimental section of the full publication.

Without access to this primary source, any attempt to generate the requested in-depth guide, including detailed experimental protocols, quantitative data tables, and accurate pathway diagrams, would be based on incomplete information and could not meet the standards of a scientific whitepaper for researchers and drug development professionals.

We will continue to seek access to this pivotal publication and will proceed with the generation of the in-depth technical guide as soon as the complete source material becomes available.

An In-depth Technical Guide to the Safe Handling of Woodward's Reagent K

For Researchers, Scientists, and Drug Development Professionals

Woodward's reagent K, scientifically known as 2-Ethyl-5-phenylisoxazolium-3'-sulfonate, is a widely utilized coupling reagent in peptide synthesis and other organic reactions. While an invaluable tool in the laboratory, its safe handling and storage are paramount to ensure the well-being of research personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from available safety data sheets and laboratory guidelines.

Hazard Identification and Classification

This compound is classified as a combustible solid and is harmful if swallowed.[1] It may also cause allergic skin reactions and respiratory sensitization upon inhalation. The GHS classification indicates it as an irritant.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P330: Rinse mouth.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Quantitative Safety Data

| Parameter | Value | Reference |

| GHS Classification | Acute toxicity, oral (Category 4) | [1] |

| Pictogram | Irritant | [1] |

| Storage Class | 11 - Combustible Solids | |

| Melting Point | 220 °C (decomposes) |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key stages of handling, from preparation to disposal.

Experimental Protocol for Handling Solid this compound:

While specific protocols for handling the pure solid are scarce, the principles of handling air-sensitive and potentially hazardous solids should be applied.

-

Preparation:

-

Before handling, ensure that a chemical fume hood is operational and the work area is clean and free of clutter.

-

Have all necessary equipment, including spatulas, weighing paper, and reaction vessels, readily available.

-

Ensure a designated, sealed waste container for this compound waste is accessible within the fume hood.

-

-

Personal Protective Equipment (PPE):

-

Wear a flame-retardant laboratory coat, buttoned completely.

-

Wear chemical safety goggles that provide a complete seal around the eyes.

-

Wear nitrile gloves. For prolonged handling, consider double-gloving.

-

-

Weighing and Transfer:

-

Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation.

-

Use a micro-spatula to handle the solid reagent. Avoid scooping large amounts at once to prevent aerosolization.

-

Tare the balance with the weighing paper or vessel before adding the reagent.

-

Carefully add the desired amount of this compound to the weighing container.

-

Promptly and securely close the main reagent container after dispensing.

-

Gently tap the weighing paper or use a fine brush to transfer the entire amount of the weighed solid into the reaction vessel.

-

-

Dissolution and Reaction:

-

Add the solvent to the reaction vessel containing the solid reagent slowly and carefully to avoid splashing.

-

If the dissolution is exothermic, ensure the vessel is appropriately cooled.

-

Once the reagent is in solution, proceed with the experimental protocol, maintaining all operations within the fume hood.

-

Reactivity and Stability

This compound is a stable, non-hygroscopic crystalline solid under normal laboratory conditions. However, it is a combustible solid and should be kept away from heat, sparks, and open flames.

-

Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. Reactions with these substances can be exothermic and may produce hazardous products.

-

Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic and irritating fumes, including oxides of carbon, nitrogen, and sulfur.

Storage and Disposal

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials.

-

Disposal: Dispose of unused reagent and any contaminated materials as hazardous chemical waste. All waste containers must be clearly labeled with the contents. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

In case of ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

-

In case of a spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on the specific hazards and handling procedures for this and all other chemicals they work with. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

Solubility of Woodward's Reagent K in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Woodward's reagent K, formally known as N-Ethyl-5-phenylisoxazolium-3'-sulfonate, is a well-established coupling reagent in peptide synthesis and other amidation reactions.[1] Its efficiency in forming peptide bonds relies on its ability to activate carboxyl groups, making them susceptible to nucleophilic attack by amines. A crucial parameter for its practical application in solution-phase synthesis is its solubility in various organic solvents. This technical guide provides an overview of the known solubility characteristics of this compound, a detailed experimental protocol for determining its solubility, and a visualization of its reaction mechanism.

Qualitative Solubility Overview

Based on general chemical principles and anecdotal information from suppliers, a qualitative assessment of this compound solubility is presented below. It is important to note that these are estimations and should be confirmed experimentally for precise concentrations.

| Solvent Family | Examples | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of the sulfonate group and the isoxazolium ring suggests strong interactions with polar aprotic solvents, leading to good solvation. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The reagent's polarity allows for hydrogen bonding with protic solvents, though the bulky phenyl and ethyl groups might slightly limit solubility compared to polar aprotic solvents. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | While DCM can dissolve many organic compounds, the ionic character of this compound may limit its solubility in this less polar solvent. |

| Ethers | Tetrahydrofuran (THF) | Low | THF is less polar than the other solvents listed, and its ability to solvate the ionic sulfonate group is limited, likely resulting in poor solubility. |

| Hydrocarbons | Hexane, Toluene | Very Low / Insoluble | The highly polar and ionic nature of this compound makes it incompatible with nonpolar hydrocarbon solvents. |

Experimental Protocol for Determining Solubility

The following is a detailed, generalized protocol for determining the solubility of a crystalline organic compound like this compound in a specific organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

Materials:

-

This compound

-

Solvent of interest (e.g., Acetonitrile, Dichloromethane, DMF, THF)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a vial. The exact amount will depend on the expected solubility but should be enough to ensure that undissolved solid remains.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Add a small magnetic stir bar to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir the suspension vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle for at least 2 hours in the constant temperature bath.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining solid particles.

-

-

Determination of Solute Concentration:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not decompose the reagent.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

-

Calculate the solubility in g/L or mg/mL.

-

-

Spectroscopic Method (if applicable):

-

If this compound has a distinct chromophore, a UV-Vis spectrophotometer can be used.

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to create a calibration curve.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Chromatographic Method (HPLC):

-

Develop an HPLC method (column, mobile phase, flow rate, detection wavelength) suitable for analyzing this compound.

-

Prepare a series of standard solutions of known concentrations and inject them to create a calibration curve based on peak area.

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration from the peak area using the calibration curve and calculate the original solubility.

-

-

Data Presentation:

The determined solubility data should be recorded in a clear and organized manner.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | [e.g., Gravimetric] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | [e.g., HPLC] |

| Dimethylformamide | 25 | [Experimental Value] | [Calculated Value] | [e.g., Gravimetric] |

| Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] | [e.g., Gravimetric] |

Reaction Mechanism of this compound

This compound facilitates amide bond formation through a multi-step mechanism. The key is the activation of a carboxylic acid to form a reactive enol ester intermediate, which is then susceptible to nucleophilic attack by an amine.

Caption: Reaction mechanism of this compound with a carboxylic acid and an amine.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps for experimentally determining the solubility of this compound in an organic solvent.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in readily available literature, this guide provides a framework for its use and characterization. The provided experimental protocol offers a reliable method for researchers to determine the precise solubility in their solvents of choice, enabling optimized reaction conditions for peptide synthesis and other applications. The visualization of the reaction mechanism and experimental workflow further aids in understanding the practical and theoretical aspects of working with this valuable reagent.

References

Theoretical Insights into the Reactivity of Woodward's Reagent K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of Woodward's Reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate). Primarily used for the chemical modification of proteins, particularly at carboxylate residues, a comprehensive understanding of its reaction mechanism at a quantum mechanical level is crucial for its effective and specific application in drug development and proteomics. This document synthesizes findings from computational chemistry studies to elucidate the reaction pathways, energetics, and key intermediates involved in the modification of amino acid residues by Reagent K.

Core Reaction Mechanism: The Ketoketenimine Intermediate

Theoretical investigations, primarily utilizing Density Functional Theory (DFT), have revealed that the reaction of this compound with carboxylate groups, such as those on glutamate and aspartate residues, is not a direct process. Instead, it proceeds through a highly reactive ketoketenimine intermediate. This pivotal mechanistic insight stems from quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations.[1]

The overall process can be described in two main stages:

-

Formation of the Ketoketenimine Intermediate: In the presence of a base, such as a hydroxide ion, this compound undergoes a base-mediated fragmentation. This is an exergonic two-step reaction that results in the formation of the reactive ketoketenimine species.[1] The initial attack of the hydroxide ion on the isoxazolium ring leads to a ring-opened intermediate, which then rearranges to form the ketoketenimine.

-

Reaction with the Carboxylate Residue: The highly electrophilic ketoketenimine is then attacked by the nucleophilic carboxylate side chain of an amino acid residue (e.g., glutamate). This is a multi-step process involving the formation of at least two intermediates, ultimately leading to the formation of a stable enol ester adduct.[1] This modification effectively neutralizes the negative charge of the carboxylate group.

Quantitative Energetics of the Reaction Pathway

The reaction of a dissected glutamate residue with the ketoketenimine intermediate has been modeled using DFT calculations. The following table summarizes the relative energies of the species involved in this modification process.

| Species | Description | Relative Energy (kJ/mol) |

| Reactants | Isolated Glutamate + Ketoketenimine | 0.0 |

| Intermediate 1 | Initial adduct | -13.5 |

| Transition State 1 | Transition state to Intermediate 2 | 110.0 |

| Intermediate 2 | Rearranged intermediate | -11.5 |

| Transition State 2 | Transition state to Product | 12.5 |

| Product | Enol Ester Adduct | -55.0 |

Note: These values represent a summary of the energetic landscape and are based on theoretical calculations. The actual energies in a complex protein environment may vary.

Detailed Methodologies: A Look into the Computational Protocols

The theoretical insights presented here are predominantly derived from the work of Mahnam et al., who employed a multi-pronged computational approach to study the modification of adenosine deaminase by this compound.[1]

1. Quantum Mechanics (QM) Calculations:

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-31G* basis set was used for geometry optimizations and frequency calculations.

-

Application: Used to study the reaction mechanism of a dissected glutamate residue with the ketoketenimine intermediate in the gas phase. This approach allows for a detailed understanding of the intrinsic reactivity of the molecules without the influence of the protein environment.

-

Correction: Basis set superposition errors (BSSE) were calculated and corrected for to ensure the accuracy of the interaction energies. A correction of 28.41 kJ·mol⁻¹ was noted in one of the studies.

2. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Minimization:

-

Purpose: To model the reaction within the enzyme's active site, providing a more realistic representation of the biological context.

-

Partitioning: The reacting species (glutamate residue and ketoketenimine) were treated with the QM method (B3LYP), while the rest of the protein and solvent were described by a classical molecular mechanics (MM) force field.

-

Significance: This method accounts for the steric and electrostatic effects of the protein environment on the reaction pathway and energetics.

3. Molecular Dynamics (MD) Simulations:

-

Purpose: To sample the conformational space of the enzyme and the reactant molecules, ensuring that the starting structures for the QM and QM/MM calculations were representative.

-

Procedure: Classical MD simulations were performed to obtain equilibrated structures of the protein-ligand complex in a solvent environment.

Visualizing the Reaction and Computational Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key reaction pathway and the computational workflow employed in these theoretical studies.

Caption: Reaction pathway for glutamate modification by this compound.

Caption: Workflow for the theoretical study of Reagent K reactivity.

Reactivity with Other Nucleophilic Residues

While the most detailed theoretical work has focused on glutamate, this compound is also known to react with other nucleophilic amino acid side chains, notably cysteine and histidine. Experimental evidence confirms the formation of adducts with these residues. However, comprehensive computational studies detailing the reaction mechanisms and energetics for cysteine and histidine modifications are less prevalent in the current literature. The principles of nucleophilic attack on the reactive ketoketenimine intermediate are expected to be similar, though the specific energy barriers and intermediate stabilities will differ.

Conclusion and Future Directions

Theoretical studies, particularly those employing DFT and QM/MM methods, have been instrumental in elucidating the detailed reaction mechanism of this compound with carboxylate-containing amino acids. The identification of the ketoketenimine intermediate is a key finding that explains the reactivity of this reagent. The quantitative data from these studies provides a framework for understanding the energetic feasibility of the modification reaction.

For drug development professionals and scientists, these theoretical insights offer a more rational basis for the application of this compound. By understanding the reaction mechanism and the factors that influence it, researchers can better design experiments for targeted protein modification and develop more specific covalent inhibitors. Future computational work should aim to expand these theoretical models to other nucleophilic residues and explore the influence of the local protein microenvironment on the reaction kinetics and selectivity in a wider range of protein targets.

References

The Advent of Isoxazolium Salts in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century witnessed a surge in the development of novel reagents and methodologies that would fundamentally shape the field of organic synthesis. Among these pioneering discoveries, the application of isoxazolium salts, particularly for the formation of amide bonds in peptide synthesis, stands as a landmark achievement. This technical guide delves into the core of this discovery, providing a detailed account of the seminal work, experimental protocols, and the underlying chemical principles that established isoxazolium salts as powerful tools for chemists. The primary focus will be on the groundbreaking contributions of R.B. Woodward and his collaborators, who first unlocked the synthetic potential of these intriguing heterocyclic compounds.

The Pioneering Discovery by Woodward and Olofson

In 1961, R.B. Woodward and R.A. Olofson published a seminal paper in the Journal of the American Chemical Society that introduced a new method for peptide synthesis utilizing N-ethyl-5-phenylisoxazolium-3'-sulfonate.[1] This compound, which came to be widely known as Woodward's Reagent K , offered a novel approach to the activation of carboxylic acids for subsequent reaction with amines to form peptide bonds.

The key innovation of Woodward's method was the ability to activate the carboxyl group of an N-protected amino acid under mild conditions, minimizing the risk of racemization, a persistent challenge in peptide synthesis.[2] The reaction proceeds through the formation of a highly reactive enol ester intermediate, which then readily undergoes aminolysis to yield the desired peptide. This discovery provided a significant advancement over existing methods and paved the way for the synthesis of complex peptides with high purity.

Reaction Mechanism and Signaling Pathway

The efficacy of this compound lies in its reaction with a carboxylate anion to form a key reactive intermediate. The isoxazolium salt, being an electrophile, is attacked by the nucleophilic carboxylate. This leads to the opening of the isoxazole ring and the formation of a stable, yet highly reactive, enol ester. This activated intermediate then readily reacts with the amino group of another amino acid or peptide, resulting in the formation of a new peptide bond and the release of a stable byproduct.

References

Methodological & Application

Application Notes and Protocols for Woodward's Reagent K in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical factor influencing the efficiency of peptide bond formation, suppression of side reactions, and the overall purity of the final peptide product. While a variety of phosphonium and aminium salts, such as HBTU and HATU, have become the reagents of choice for their high efficiency and low rates of racemization, the exploration of alternative activating agents continues to be an area of interest. This document provides a detailed examination of Woodward's Reagent K (N-ethyl-5-phenylisoxazolium-3'-sulfonate) and its potential application as a coupling reagent in SPPS.

It is crucial to distinguish This compound , the coupling reagent, from the commonly used "Reagent K" cleavage cocktail . The latter is a mixture typically containing trifluoroacetic acid, phenol, water, thioanisole, and 1,2-ethanedithiol, used for the final cleavage of peptides from the resin and removal of side-chain protecting groups, particularly for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[1][2] This document focuses exclusively on this compound and its role in peptide bond formation.

Mechanism of Action: Carboxylic Acid Activation

This compound functions by activating the carboxylic acid of an N-α-protected amino acid to facilitate its coupling with the free amine of the resin-bound peptide chain. The mechanism proceeds through the formation of a reactive enol ester intermediate. The isoxazolium salt is susceptible to nucleophilic attack by the carboxylate of the amino acid. This leads to the opening of the isoxazole ring and the formation of the enol ester. This activated intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, forming the desired peptide bond and releasing a byproduct.

Application in Solid-Phase Peptide Synthesis: A Theoretical Framework

While this compound is known to activate carboxylic acids for amide bond formation, its application as a standard coupling reagent in routine solid-phase peptide synthesis is not well-documented in scientific literature. The majority of established SPPS protocols rely on other classes of reagents. Therefore, the following protocol is a proposed, theoretical workflow based on the known reactivity of this compound and general SPPS principles. Researchers should consider this as a starting point for optimization and validation.

Proposed Experimental Protocol for SPPS using this compound

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.

1. Resin Swelling and Fmoc Deprotection:

-

Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc group removal.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.

2. Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the N-α-Fmoc-protected amino acid (3-5 equivalents relative to resin substitution) in DMF.

-

Add this compound (3-5 equivalents) to the amino acid solution.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

-

Allow the pre-activation to proceed for 5-10 minutes at room temperature.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

3. Washing:

-

Drain the reaction mixture and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts.

4. Monitoring the Coupling Reaction:

-

Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

-

If the test is positive (blue/purple beads), a recoupling step may be necessary.

5. Capping (Optional):

-

To block any unreacted N-terminal amines, the resin can be treated with a capping mixture, such as acetic anhydride and DIPEA in DMF.

6. Cycle Repetition:

-

Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin with dichloromethane (DCM) and dry under vacuum.

-

Treat the resin with a suitable cleavage cocktail (e.g., "Reagent K" cleavage cocktail: TFA/phenol/water/thioanisole/EDT) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[3]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Quantitative Data and Comparison

There is a lack of published quantitative data specifically evaluating the performance of this compound in SPPS against modern, commonly used coupling reagents. The following tables summarize the performance of several widely used coupling reagents in the synthesis of model peptides to provide a comparative context.[4] It is important to note that yields and purity can vary significantly based on the peptide sequence and reaction conditions.

Table 1: Comparison of Coupling Reagent Efficiency and Purity for a Model Peptide

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) | Purity (%) |

| HATU | HOAt | DIPEA | DMF | 30 | ~99 | >95 |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | ~90-95 |

| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | ~90-95 |

| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | ~90-95 |

| COMU | - | DIPEA | DMF | 15-30 | >99 | >98 |

| DIC | Oxyma | - | DMF | 30-60 | ~90-95 | ~85-90 |

| Woodward's K | - | DIPEA | DMF | N/A | N/A | N/A |

N/A: Not available in published literature for direct comparison in SPPS.

Table 2: Racemization Potential of Common Coupling Reagents

| Coupling Reagent | Racemization Potential |

| HATU | Low, especially with sterically hindered amino acids. |

| HBTU/TBTU | Generally low, but can be higher than HATU for sensitive amino acids. |

| PyBOP | Low. |

| COMU | Very low, considered one of the best reagents for suppressing racemization.[5] |

| DIC/Oxyma | Low, the use of Oxyma as an additive significantly reduces racemization compared to DIC alone. |

| Woodward's K | Unknown in the context of SPPS. The potential for racemization would need to be empirically determined for each amino acid. |

Discussion and Considerations

The primary advantage of exploring alternative coupling reagents like this compound lies in the potential for novel reactivity and overcoming challenges associated with "difficult" sequences where standard reagents may fall short. However, the lack of established protocols and comparative data presents a significant hurdle for its routine use.

Potential Advantages:

-

Alternative Activation Mechanism: The enol ester formation pathway is distinct from the active esters or acylisourea intermediates formed by other common coupling reagents. This could be beneficial for specific applications where other reagents lead to side reactions.

Challenges and Unknowns:

-

Efficiency and Reaction Kinetics: The coupling efficiency and required reaction times for this compound in an SPPS context are unknown and would require extensive optimization.

-

Racemization: The degree of racemization induced by this compound during the activation of chiral amino acids has not been systematically studied in SPPS. This is a critical parameter for the synthesis of biologically active peptides.

-

Byproducts: The solubility and potential for side reactions of the byproducts from the coupling reaction would need to be assessed to ensure they do not interfere with the synthesis.

-

Cost and Availability: The cost-effectiveness and commercial availability of this compound compared to well-established coupling reagents would also be a factor for its adoption.

Conclusion

This compound presents a theoretically viable, yet largely unexplored, option for peptide bond formation in solid-phase peptide synthesis. Its mechanism of action through an enol ester intermediate offers a different chemical approach compared to the more common onium salt and carbodiimide reagents. However, the absence of established protocols, quantitative performance data, and racemization studies means that its practical application in SPPS remains to be demonstrated.

For researchers and drug development professionals, the use of well-characterized and highly efficient coupling reagents such as HATU, HBTU, and COMU remains the recommended approach for reliable and high-purity peptide synthesis. The information provided here on this compound should be considered a starting point for further investigation rather than a recommendation for its immediate implementation in established synthesis workflows. Any application of this reagent would require significant in-house validation and optimization.

References

Application Notes and Protocols for Woodward's Reagent K in Protein Carboxyl Group Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Woodward's Reagent K, N-ethyl-5-phenylisoxazolium-3'-sulfonate, is a chemical reagent utilized for the modification of amino acid residues in proteins. While it has been historically referenced for its ability to modify carboxyl groups (aspartic and glutamic acids), it is crucial to note that this reagent also exhibits reactivity towards other nucleophilic residues, including cysteine, histidine, tyrosine, and lysine. This document provides detailed application notes and protocols for the use of this compound in protein modification studies, with a strong emphasis on understanding its reactivity and implementing appropriate controls for accurate data interpretation.

Chemical Properties and Mechanism of Action

This compound reacts with carboxyl groups to form an enol ester adduct. However, its reactivity extends to other nucleophilic side chains, such as the sulfhydryl group of cysteine and the imidazole group of histidine, yielding unsaturated ketones.[1][2][3] A common misconception is that the appearance of a strong absorbance peak between 340-350 nm is indicative of carboxyl group modification. In fact, this spectral change is primarily due to the modification of cysteine and histidine residues.[2][3]

The differential reactivity of the resulting adducts can be exploited to distinguish between modified residue types. The enol ester formed from the reaction with a carboxyl group is not reducible by sodium borohydride (NaBH₄) in an aqueous solution. Conversely, the unsaturated ketones formed from the modification of other nucleophiles, such as sulfhydryl or imidazole groups, can be reduced by NaBH₄. This distinction provides a basis for analytical methods to identify the modified residues.

Applications in Research and Drug Development

The modification of protein functional groups is a fundamental technique in biochemistry and drug development. The applications of this compound, with careful consideration of its reactivity profile, include:

-

Enzyme Active Site Characterization: Identifying essential carboxyl, cysteine, or histidine residues within an enzyme's active site by observing changes in activity upon modification.

-

Protein-Ligand Interaction Studies: Probing the role of specific residues in ligand binding by assessing the impact of their modification on binding affinity.

-

Protein Structure-Function Relationship Studies: Investigating the contribution of specific amino acids to the overall structure and function of a protein.

-

Covalent Labeling of Proteins: Introducing a stable modification that can be used for subsequent analysis, such as identifying protein-protein interaction sites.

Data Presentation

The following table summarizes quantitative data from studies utilizing this compound for protein modification.

| Protein Target | Reagent Concentration | pH | Incubation Time | Observed Effect | Modified Residues Identified | Reference |

| Aggregin (on human platelets) | Not specified | Not specified | Not specified | Inhibition of ADP-induced platelet aggregation and Ca²⁺ mobilization. | Thiol group on aggregin | |

| Band 3 Anion Transport Protein | 2 mM | 6.5 | 5 min | 80% inhibition of anion transport. | Glutamate residues | |

| Acylphosphatase | Not specified | 6.0 | Not specified | Inactivation of the enzyme. | Histidine-25 | |

| L-Threonine Dehydrogenase | Not specified | Not specified | Not specified | Inactivation of the enzyme. | Cysteine-38, Histidine-105, Histidine-255 |

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with this compound

This protocol provides a general framework for modifying a target protein. Optimal conditions (e.g., reagent concentration, pH, temperature, and incubation time) should be determined empirically for each specific protein.

Materials:

-

Purified target protein in a suitable buffer (e.g., MES, HEPES). Avoid buffers with primary amines (e.g., Tris) as they can react with the reagent.

-

This compound

-

Reaction buffer (e.g., 50 mM MES, pH 6.0)

-

Quenching solution (e.g., 1 M hydroxylamine, pH 7.0)

-

Dialysis or size-exclusion chromatography materials for removing excess reagent.

Procedure:

-

Prepare a stock solution of this compound in the reaction buffer immediately before use. The concentration will need to be optimized, but a starting point could be a 10 to 100-fold molar excess over the protein concentration.

-

Dissolve the target protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).

-

Initiate the modification reaction by adding the this compound stock solution to the protein solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) with gentle stirring. The incubation time will vary depending on the protein and the desired extent of modification (e.g., 30 minutes to several hours).

-

Monitor the reaction progress by taking aliquots at different time points and assaying for protein activity or analyzing by spectrophotometry (scanning from 300-400 nm to observe any changes around 340-350 nm, keeping in mind this likely indicates Cys/His modification).

-

Terminate the reaction by adding a quenching solution, such as hydroxylamine, to consume the excess this compound.

-

Remove excess reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

-

Analyze the modified protein to determine the extent of modification and identify the modified residues.

Protocol 2: Distinguishing Carboxyl Group Modification from Other Nucleophile Modifications

This protocol utilizes sodium borohydride (NaBH₄) reduction to differentiate between the modification of carboxyl groups and other nucleophilic residues.

Materials:

-

Protein modified with this compound (from Protocol 1)

-

Sodium borohydride (NaBH₄)

-

Reaction buffer (e.g., phosphate buffer, pH 7.0)

-

Tritiated sodium borohydride (NaB[³H]₄) for radiolabeling (optional)

-

SDS-PAGE and autoradiography equipment (if using radiolabeling)

-

Mass spectrometry instrumentation for peptide mapping.

Procedure:

-

Following the modification reaction with this compound (Protocol 1), remove the excess reagent.

-

To the modified protein solution, add a freshly prepared solution of NaBH₄. A typical starting concentration is 1 mg/mL. For radiolabeling, a portion of the NaBH₄ can be replaced with NaB[³H]₄.

-

Incubate the reduction reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature).

-

Quench the reduction reaction by adding a solution like acetone.

-

Remove excess NaBH₄ and byproducts by dialysis or size-exclusion chromatography.

-

Analysis:

-

Radiolabeling Approach: If NaB[³H]₄ was used, the incorporation of tritium indicates the modification of residues other than carboxyl groups (e.g., Cys, His). The extent of labeling can be quantified by liquid scintillation counting or visualized by SDS-PAGE followed by autoradiography.

-

Mass Spectrometry Approach: The modified protein can be digested with a specific protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry. The mass shift corresponding to the modification will be different for the non-reducible enol ester of carboxyl groups versus the reduced adducts of other nucleophiles. This allows for the precise identification of the modified residues.

-

Mandatory Visualizations

Caption: Experimental workflow for protein modification with this compound.

Caption: Reaction pathways of this compound with different protein residues.

References

- 1. A novel method for chemical modification of functional groups other than a carboxyl group in proteins by N-ethyl-5-phenylisooxazolium-3'-sulfonate (Woodward's reagent-K): inhibition of ADP-induced platelet responses involves covalent modification of aggregin, an ADP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound inactivation of Escherichia coli L-threonine dehydrogenase: increased absorbance at 340-350 nm is due to modification of cysteine and histidine residues, not aspartate or glutamate carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound reacts with histidine and cysteine residues in Escherichia coli and Saccharomyces cerevisiae phosphoenolpyruvate carboxykinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Woodward's Reagent K: Applications in Drug Discovery for Target Identification and Validation